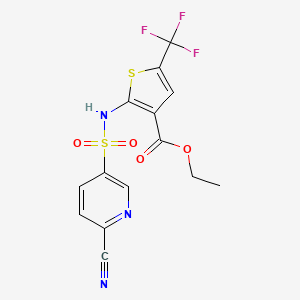

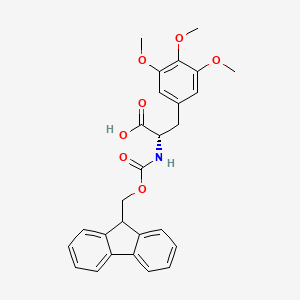

Fmoc-3,4,5-trimethoxyl-L-phenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

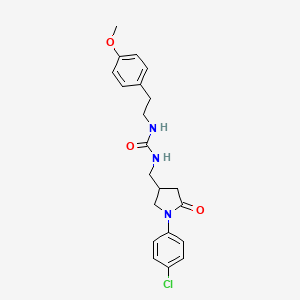

Fmoc-3,4,5-trimethoxyl-L-phenylalanine is a chemical compound with the molecular formula C27H27NO7 . It is a derivative of phenylalanine, an amino acid, and is protected by the Fmoc (9-fluorenylmethyloxycarbonyl) group . The Fmoc group is a common protecting group used in peptide synthesis .

Molecular Structure Analysis

The molecular weight of Fmoc-3,4,5-trimethoxyl-L-phenylalanine is 477.5 g/mol . Its structure includes a phenylalanine backbone with three methoxy groups attached to the phenyl ring, and an Fmoc group attached to the amino group . The exact mass and monoisotopic mass are both 477.17875220 g/mol .

Chemical Reactions Analysis

Fmoc-3,4,5-trimethoxyl-L-phenylalanine, like other Fmoc-protected amino acids, can participate in peptide synthesis reactions. The Fmoc group can be removed by a base, such as piperidine, allowing the amino acid to react with the carboxyl group of another amino acid to form a peptide bond . A study on Fmoc-dipeptides comprising α-methyl-L-phenylalanine has shown that these compounds can self-assemble into supramolecular nanostructures in aqueous media, forming biofunctional hydrogel materials .

Physical And Chemical Properties Analysis

Fmoc-3,4,5-trimethoxyl-L-phenylalanine has several computed properties. It has a molecular weight of 477.5 g/mol, an XLogP3-AA of 4.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 7, and a rotatable bond count of 10 . Its topological polar surface area is 103 Ų .

Applications De Recherche Scientifique

- Fmoc-Tmp can self-assemble into supramolecular nanostructures in aqueous media, leading to hydrogel formation . The position and number of methyl groups introduced onto the carbons of Fmoc-dipeptides by α-methyl-L-phenylalanine significantly influence the morphology of these nanostructures and their hydrogel-forming ability.

- Researchers have explored Fmoc-Tmp-based hydrogels for tissue engineering due to their mechanical stability and support for cell adhesion, survival, and duplication .

Hydrogel Formation and Self-Assembly

Nanomaterial Development

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3,4,5-trimethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7/c1-32-23-13-16(14-24(33-2)25(23)34-3)12-22(26(29)30)28-27(31)35-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,13-14,21-22H,12,15H2,1-3H3,(H,28,31)(H,29,30)/t22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMYXJFNOVGJURH-QFIPXVFZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-yl)methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2435384.png)

![3-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2435388.png)

![2-[[4-(2-methylphenoxy)phenyl]sulfonylamino]propanoic Acid](/img/structure/B2435390.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2435391.png)

![2-[(5-Methyl-1,3-oxazol-4-yl)methyl-[(2-methylphenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2435403.png)